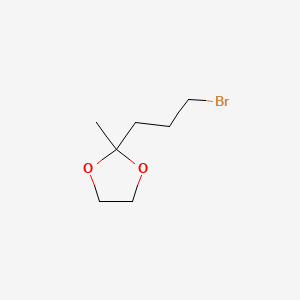

2-(3-Bromopropyl)-2-methyl-1,3-dioxolane

Descripción general

Descripción

2-(3-Bromopropyl)-2-methyl-1,3-dioxolane is an organic compound with the molecular formula C7H13BrO2. It is a brominated dioxolane derivative, which is often used as an intermediate in organic synthesis. This compound is characterized by its clear, colorless to yellow liquid appearance and is known for its reactivity due to the presence of the bromine atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane typically involves the reaction of 2-methyl-1,3-dioxolane with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or acetonitrile. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Bromopropyl)-2-methyl-1,3-dioxolane undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Elimination: Alkenes are the primary products.

Oxidation and Reduction: Depending on the reagents used, products can range from alcohols to carboxylic acids.

Aplicaciones Científicas De Investigación

Overview

2-(3-Bromopropyl)-2-methyl-1,3-dioxolane is an organic compound that serves multiple roles in scientific research and industrial applications. Its unique structure, characterized by a dioxolane ring with a bromopropyl substituent, imparts significant reactivity, making it valuable in various fields including organic synthesis, medicinal chemistry, and material science.

Synthetic Routes and Preparation

The synthesis of this compound typically involves the reaction of 2-methyl-1,3-dioxolane with 1,3-dibromopropane or 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is generally conducted in aprotic solvents like dimethylformamide (DMF) under reflux conditions to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, continuous flow reactors are often employed to enhance efficiency and yield. Automated systems allow for precise control over reaction parameters, which is crucial for maintaining high purity levels in the final product.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Organic Synthesis

- Intermediate in Synthesis : This compound is widely used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to act as an alkylating agent allows for the introduction of functional groups into target molecules .

Medicinal Chemistry

- Drug Development : It plays a critical role in the development of new drug candidates by serving as a building block for various pharmaceutical compounds. Research indicates its potential in targeting specific enzymes or receptors due to its reactivity profile .

Material Science

- Polymer Synthesis : The compound is utilized in the synthesis of polymers and advanced materials that exhibit unique properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability .

Biological Studies

- Enzyme Kinetics and Protein Interactions : In biochemical assays, this compound is employed to study enzyme kinetics and protein interactions. Its reactivity allows it to participate in covalent modifications of biomolecules, which can alter their functionality .

Case Studies and Research Findings

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance:

- Cytotoxicity Studies : Research demonstrated that certain analogues induced apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer), with IC50 values ranging from 6.4 to 11.3 µM . This suggests that compounds with similar structures could be further explored for therapeutic applications.

Mecanismo De Acción

The mechanism of action of 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane primarily involves its reactivity as a brominated compound. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis to introduce different functional groups into target molecules.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane

- 2-(3-Iodopropyl)-2-methyl-1,3-dioxolane

- 2-(3-Fluoropropyl)-2-methyl-1,3-dioxolane

Uniqueness

Compared to its halogenated analogs, 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane offers a balance between reactivity and stability. The bromine atom provides sufficient reactivity for nucleophilic substitution while maintaining a relatively stable structure. This makes it a versatile intermediate in organic synthesis, offering unique advantages over its chlorinated, iodinated, and fluorinated counterparts.

Actividad Biológica

2-(3-Bromopropyl)-2-methyl-1,3-dioxolane is a compound of interest due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound features a dioxolane ring with a bromopropyl substituent, which significantly influences its reactivity and biological interactions. The presence of the bromine atom provides a good leaving group for nucleophilic substitution reactions, while the methyl group contributes to its steric and electronic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Interaction : The compound may modify enzyme activity through covalent binding or reversible interactions, potentially inhibiting or activating specific enzymatic pathways.

- Receptor Binding : It can bind to receptors, altering their activity and influencing cellular signaling pathways. This interaction is crucial for its application in drug development.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows it to be used in:

- Drug Development : The compound is utilized in the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases .

- Research Studies : It is employed in studies focused on enzyme inhibition and receptor modulation, providing insights into its potential therapeutic effects.

Research Findings

Recent studies have highlighted the biological activities associated with this compound:

Case Studies

-

Cytotoxicity Studies : Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to this compound showed significant pro-apoptotic activity in A549 lung cancer cells .

Compound IC50 (µM) Cell Line Effect This compound 7.7 HCT116 (colon) Induces apoptosis Related Compound 11.1 MiaPaCa-2 Moderate cytotoxicity -

Mechanism-Based Studies : Flow cytometry analysis indicated that the compound induces cell cycle arrest in the G0/G1 phase in various cancer lines, leading to reduced proliferation rates and increased apoptosis .

- Cell Cycle Effects :

- G0/G1 Phase Arrest: Increased percentage of cells in this phase post-treatment.

- S Phase Reduction: Decreased number of cells transitioning through the S phase.

- Cell Cycle Effects :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to understand its unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane | Chlorine instead of bromine | Moderate cytotoxicity |

| 2-(3-Iodopropyl)-2-methyl-1,3-dioxolane | Iodine substituent | Higher reactivity but less stability |

| 2-(3-Bromopropyl)-1,3-dioxane | Lacks methyl group | Different reactivity profile |

Propiedades

IUPAC Name |

2-(3-bromopropyl)-2-methyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-7(3-2-4-8)9-5-6-10-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAKIQSICJHVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339924 | |

| Record name | 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24400-75-7 | |

| Record name | 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24400-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane in organic synthesis?

A1: this compound is primarily used as an alkylating agent. It allows chemists to introduce a protected 4-ketopentyl group to various nucleophiles. [] This protected ketone functionality can later be revealed under specific reaction conditions, enabling the synthesis of complex molecules.

Q2: How is this compound synthesized?

A2: The synthesis of this compound involves a two-step process: []

Q3: Are there alternative synthetic routes to obtain similar protected ketone building blocks?

A3: Yes, the paper describes that 5-chloro-2-pentanone can be converted to 5-iodo-2-pentanone using sodium iodide in acetone. [] This highlights the versatility in choosing the halogen for the final molecule. Additionally, halogen exchange reactions can be employed. For example, treating the chloride derivative (2) with sodium bromide and ethyl bromide yields the bromide derivative (1). Similarly, reacting either the chloride (2) or the bromide (1) with sodium iodide produces the iodide derivative (3). [] This allows for flexibility in synthetic design depending on the reactivity requirements for subsequent steps.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.